molecular formula C22H27NO5 B11678004 Propyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11678004
M. Wt: 385.5 g/mol
InChI Key: VVFAQQJSTJHJFY-UHFFFAOYSA-N
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Description

Molecular Formula

The molecular formula C₂₄H₂₉NO₆ derives from:

  • Core structure : C₁₃H₁₅NO (hexahydroquinoline-5-one).
  • Substituents :
    • 2-Methyl: +C₁H₃.
    • 3-Propyl carboxylate: +C₅H₈O₂.
    • 4-(2,4-Dimethoxyphenyl): +C₈H₉O₂.

Molecular Weight

Calculated molecular weight:
$$
\text{MW} = (24 \times 12.01) + (29 \times 1.01) + (14.01) + (6 \times 16.00) = 427.49 \, \text{g/mol}.
$$

Property Value
Molecular Formula C₂₄H₂₉NO₆
Molecular Weight (g/mol) 427.49
Exact Mass (Da) 427.1995

Stereochemical Considerations in Hexahydroquinoline Core

The hexahydroquinoline core introduces four stereocenters at positions 4a, 5, 8a, and 9 (Figure 1). Computational modeling predicts a twisted boat conformation for the saturated cyclohexene ring, with the ketone at position 5 adopting an axial orientation to minimize steric clashes with the 2-methyl group.

Key Stereochemical Features:

  • C4a and C8a : Govern the puckering of the decalin-like bicyclic system.
  • C5 : The ketone group induces chair-like distortion in the adjacent ring.
  • C9 : The propyl ester adopts an equatorial position to avoid 1,3-diaxial interactions.

Theoretical Stereoisomers :
$$
2^n = 2^4 = 16 \, \text{possible stereoisomers (8 enantiomeric pairs)}.
$$
Synthetic routes typically yield a racemic mixture unless chiral catalysts or resolved intermediates are employed.

Substituent Configuration Analysis: Methoxyphenyl and Propyl Ester Groups

4-(2,4-Dimethoxyphenyl) Group

  • Electronic Effects : The methoxy groups at positions 2 and 4 donate electron density via resonance (+M effect), activating the phenyl ring toward electrophilic substitution.
  • Spatial Arrangement :
    • 2-OCH₃ : Ortho to the quinoline attachment point, creating steric hindrance.
    • 4-OCH₃ : Para to the attachment point, enabling planar alignment with the bicyclic core.

3-Propyl Carboxylate

  • Conformational Flexibility : The propyl chain adopts a gauche conformation to minimize van der Waals repulsions with the adjacent methyl group at position 2.
  • Electron-Withdrawing Effect : The ester carbonyl (-COO-) withdraws electron density, polarizing the C3 position for nucleophilic attack.

2-Methyl Group

  • Steric Shielding : The methyl group at position 2 hinders axial approach to the nitrogen atom, influencing reactivity in substitution reactions.
Substituent Position Electronic Contribution Spatial Impact
2-Methyl C2 Slight +I effect Steric shield for N1
3-Propyl carboxylate C3 Strong -M effect Polarizes C3 for reactivity
4-(2,4-Dimethoxyphenyl) C4 +M activation Planar alignment with core

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

propyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H27NO5/c1-5-11-28-22(25)19-13(2)23-16-7-6-8-17(24)21(16)20(19)15-10-9-14(26-3)12-18(15)27-4/h9-10,12,20,23H,5-8,11H2,1-4H3

InChI Key

VVFAQQJSTJHJFY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CCC2)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Components

The Hantzsch reaction constructs the hexahydroquinoline core through a cascade of condensation, cyclization, and dehydration steps. For this compound, the reaction involves:

  • 2,4-Dimethoxybenzaldehyde as the aromatic aldehyde component, introducing the 4-(2,4-dimethoxyphenyl) substituent.

  • Propyl acetoacetate , serving as both the β-ketoester and the source of the 2-methyl and propyl ester groups.

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione) , providing the cyclic diketone required for the 5-oxo-1,4,5,6,7,8-hexahydroquinoline scaffold.

  • Ammonium acetate , acting as the nitrogen source for the quinoline ring.

The reaction proceeds via acid-catalyzed imine formation between the aldehyde and ammonia, followed by Knoevenagel condensation with the diketone. Subsequent Michael addition of the β-ketoester and cyclization yields the hexahydroquinoline framework.

Conventional Acid Catalysts

Traditional catalysts like p-toluenesulfonic acid (p-TSA) or acetic acid in ethanol under reflux (6–12 hours) achieve moderate yields (65–78%). For example, a 1:1:1 molar ratio of aldehyde, diketone, and β-ketoester with 10 mol% p-TSA in ethanol at 80°C yields 78% product after 6 hours.

Green Catalysts

Starch sulfuric acid, a biodegradable solid acid catalyst, enables reactions in water at room temperature. A study using 0.08 g catalyst in 3 mL water with a 1:1:1:1 molar ratio reported 85% yield after 24 hours, emphasizing reduced environmental impact.

Solvent-Free Approaches

Microwave-assisted synthesis under solvent-free conditions with silica-supported HClO₄ reduces reaction time to 15 minutes while maintaining yields above 80%.

Table 1: Comparative Analysis of Hantzsch Reaction Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
p-TSA (10 mol%)Ethanol80678
Starch sulfuric acidWater252485
Silica-HClO₄Solvent-free100 (MW)0.2582

One-Pot Pseudo-Six-Component Synthesis

Meldrum’s Acid-Based Strategy

A novel one-pot method employs Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) , 2,4-dimethoxybenzaldehyde, and benzylamine derivatives. This pseudo-six-component reaction proceeds via:

  • Knoevenagel condensation between Meldrum’s acid and aldehyde.

  • Michael addition of the enamine intermediate.

  • Cyclization to form the spiro-dioxane-quinoline hybrid.

While this approach generates structurally complex spiro compounds, adapting it for the target molecule requires substituting benzylamine with ammonium acetate and optimizing stoichiometry to prevent spiro byproduct formation.

Stereochemical Control

The use of chiral catalysts like L-proline in ethanol at 50°C induces enantioselectivity, producing the (4’S,5’S,7’S) isomer with 92% enantiomeric excess. This highlights the method’s potential for stereospecific synthesis.

Post-Synthetic Modifications

Esterification and Transesterification

Although the Hantzsch reaction directly incorporates the propyl ester via propyl acetoacetate, post-synthetic esterification offers an alternative route:

  • Saponification : Hydrolysis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (analog) with 2N NaOH at reflux yields the carboxylic acid (92% efficiency).

  • Propylation : Treatment with propyl iodide and K₂CO₃ in DMF at 60°C for 8 hours achieves 75% esterification.

Table 2: Spectral Characterization Data

TechniqueKey SignalsAssignment
¹H NMR (400 MHz, CDCl₃)δ 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃)Propyl ester methyl group
δ 3.82 (s, 6H, OCH₃)2,4-Dimethoxyphenyl substituent
IR (KBr)1725 cm⁻¹ (C=O ester)Propyl carbonyl stretch

Industrial-Scale Optimization

Solvent Recycling

Ethanol-water mixtures (3:1 v/v) allow catalyst recovery and reuse for up to five cycles without significant yield drop (≤5% loss per cycle).

Continuous Flow Synthesis

Microreactor systems operating at 120°C with a residence time of 5 minutes enhance throughput, achieving 89% yield with a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic applications:

  • Anticancer Activity : Research indicates that hexahydroquinoline derivatives exhibit anticancer properties. Propyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied for its ability to inhibit specific enzymes involved in cancer pathways .
  • Anti-inflammatory Properties : The compound's mechanism of action involves binding to specific molecular targets that modulate inflammation pathways. This makes it a candidate for developing anti-inflammatory drugs .

Biological Studies

The biological activity of this compound allows it to be used in various studies:

  • Enzyme Interaction Studies : It serves as a model compound for studying enzyme interactions and cellular processes due to its ability to bind to specific enzymes or receptors .
  • Signal Transduction Research : The compound's interactions can influence signal transduction pathways in cells, which is essential for understanding disease mechanisms .

Material Science

In addition to its biological applications, this compound can be utilized in:

  • Development of New Materials : Its unique structure allows for the synthesis of new materials with desirable properties for industrial applications .

Case Studies

Several studies have explored the potential of this compound:

  • Anticancer Mechanism Study :
    • A study demonstrated that derivatives of hexahydroquinoline could inhibit cell proliferation in cancer cell lines by interfering with specific signaling pathways. The research highlighted the importance of structural modifications in enhancing biological activity .
  • Inflammation Pathway Modulation :
    • Another study focused on the anti-inflammatory effects of hexahydroquinoline derivatives. Results indicated that certain compounds could significantly reduce inflammatory markers in vitro and in vivo models .

Mechanism of Action

The mechanism of action of Propyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Pyridine vs. Pyrazine Substitution : Replacement of the pyridin-2-yl group with pyrazin-2-yl (e.g., compound 5 in Table 1) abolishes antifungal activity, highlighting the critical role of the pyridine ring’s nitrogen positioning .
  • Benzamide vs.
  • Quinoline Substitution: Analogues with bulkier aromatic systems (e.g., quinoline) remain unexplored for antifungal activity but may exhibit altered pharmacokinetic profiles .
Table 2: Physicochemical Properties of Selected Analogues
Compound Name Melting Point (°C) Molecular Formula Molecular Weight HPLC Purity (%)
Target Compound Not reported (predicted >250°C) C₁₈H₁₄N₄O₂S₂ 394.46
{(5Z)-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid 260–261 C₁₁H₈N₂O₃S₂ 280.32 98.95
{(5Z)-[4-Oxo-5-(pyrazin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid 266–268 C₁₀H₇N₃O₃S₂ 281.31 97.85
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one >260 C₁₅H₁₃N₃O₃S 315.35

Notes:

  • Higher melting points (>250°C) correlate with increased crystallinity and stability, advantageous for formulation .
  • The target compound’s 4-methylbenzamide group likely enhances solubility in hydrophobic biological matrices compared to acetic acid derivatives .

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Antifungal Mechanism: The target compound may inhibit fungal PMT1 (protein mannosyltransferase 1), a mechanism proposed for structurally related rhodanine derivatives .
  • SAR Trends :
    • C5 Substitution : Aromatic or heteroaromatic groups (e.g., pyridin-2-yl) are essential for activity; aliphatic chains reduce potency.
    • N3 Substitution : Benzamide derivatives exhibit superior activity over alkyl or acetic acid groups, possibly due to enhanced target binding .
    • Stereochemistry : The Z-configuration at the C5 methylidene group is critical for maintaining planar geometry and intermolecular interactions .

Biological Activity

Propyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the class of hexahydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The unique structure of this compound allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C30H35NO7
  • Molecular Weight : 521.6014 g/mol
  • CAS Number : Not specified in the sources but can be identified through its chemical structure.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its anti-cancer and anti-inflammatory properties. The following sections detail specific activities and findings related to this compound.

Anticancer Activity

Several studies have highlighted the potential anticancer effects of hexahydroquinoline derivatives. The mechanism of action often involves:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that derivatives of hexahydroquinoline can inhibit the growth of various cancer cell lines. For instance, compounds similar to propyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo have shown significant cytotoxicity against breast cancer and leukemia cell lines .
  • Mechanisms of Action :
    • Sirtuin Inhibition : Some studies suggest that these compounds may inhibit sirtuins, which are proteins involved in cellular regulation and are often overexpressed in cancer cells .
    • Apoptosis Induction : The compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study: Anticancer Efficacy

A study evaluated a series of quinoline derivatives for their anticancer properties against multiple cell lines. Results indicated that specific substitutions on the quinoline ring significantly enhanced activity against breast cancer cells (IC50 values ranging from 10 to 20 µM) compared to control agents .

Anti-inflammatory Activity

Apart from anticancer properties, this compound also exhibits anti-inflammatory effects:

  • Inhibition of Nitric Oxide Production : Research indicates that hexahydroquinoline derivatives can inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, which is critical in inflammatory responses .
  • Cyclooxygenase Inhibition : These compounds have been identified as potential inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways .

Case Study: Anti-inflammatory Effects

In a controlled study using RAW 264.7 cells treated with LPS, certain derivatives demonstrated a reduction in NO production comparable to established anti-inflammatory drugs. The most potent derivative showed an IC50 value of approximately 15 µM .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of these compounds:

Structural FeatureEffect on Activity
Presence of Dimethoxy GroupsEnhances lipophilicity and cellular uptake
Alkyl SubstituentsModulates binding affinity to target proteins
Carbonyl Group PositionInfluences reactivity with biological nucleophiles

The presence of methoxy groups at specific positions on the phenyl ring has been associated with improved anti-cancer activity due to increased electron density and enhanced interaction with target receptors .

Q & A

Q. What are the common synthetic routes for hexahydroquinoline derivatives like Propyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Cyclocondensation : Reacting substituted aldehydes (e.g., 2,4-dimethoxybenzaldehyde), β-keto esters (e.g., methyl acetoacetate), and ammonium acetate in ethanol under reflux (80–100°C) to form the hexahydroquinoline core .
  • Esterification : Introducing the propyl ester group via nucleophilic acyl substitution, using propyl alcohol and acid catalysts (e.g., H₂SO₄) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Key parameters include solvent choice (polar aprotic solvents enhance yields) and catalyst optimization (e.g., p-TsOH for regioselectivity) .

Q. Which standard assays are used to evaluate the pharmacological activity of this compound?

Methodological Answer: Common assays include:

  • Antimicrobial Activity : Broth microdilution (MIC/MBC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Modulation : Spectrophotometric assays for acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) inhibition, measuring IC₅₀ values via Ellman’s method or prostaglandin production .
  • Anti-inflammatory Activity : RAW 264.7 macrophage assays to quantify NO production inhibition using Griess reagent .

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Structural validation requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to assign protons (e.g., methoxy groups at δ 3.7–3.9 ppm) and quaternary carbons in the hexahydroquinoline core .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and hydrogen-bonding networks (e.g., C=O···H-N interactions stabilizing the lattice) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 454.2) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer: Discrepancies often arise from:

  • Assay Conditions : Differences in pH (e.g., AChE activity is pH-sensitive) or solvent (DMSO concentration >1% may inhibit enzymes) .
  • Cell Line Variability : Use standardized cell lines (e.g., ATCC-certified RAW 264.7) and replicate assays ≥3 times .
  • Structural Confirmation : Verify compound purity (HPLC ≥95%) to rule out degradation products . Statistical tools like ANOVA with post-hoc Tukey tests can identify significant outliers .

Q. What strategies optimize enantioselective synthesis of this compound?

Methodological Answer: To achieve stereocontrol:

  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids for asymmetric induction during cyclocondensation .
  • Solvent Effects : Polar solvents (e.g., CH₃CN) enhance enantiomeric excess (ee) by stabilizing transition states .
  • Dynamic Resolution : Combine kinetic resolution with racemization catalysts (e.g., DBU) to improve yields of single enantiomers . Monitor ee via chiral HPLC (e.g., Chiralpak IA column) .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses with COX-2 (PDB: 5KIR). Focus on key residues (e.g., Arg120 for hydrogen bonding with methoxy groups) .
  • QSAR Modeling : Train models with descriptors like LogP and topological polar surface area (TPSA) to correlate structure with antimicrobial activity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates robust interactions) .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive AChE inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to COX-2 .
  • Fluorescence Quenching : Monitor tryptophan residue changes in enzyme active sites upon compound binding .

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